molecular formula C11H19ClN4O B2387937 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide CAS No. 1245570-18-6

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide

Cat. No.: B2387937
CAS No.: 1245570-18-6
M. Wt: 258.75
InChI Key: CNXCPPJBCSOYHF-UHFFFAOYSA-N
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Description

The compound “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with chlorine and methyl groups. Additionally, the compound contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the chlorine and methyl substituents on the ring, and the acetamide group. The presence of these functional groups would likely influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the various substituents. The chlorine atom might be susceptible to nucleophilic substitution reactions, while the acetamide group might undergo hydrolysis under certain conditions .

Future Directions

The study of pyrazole derivatives is an active area of research due to their wide range of biological activities. Future research on “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide” might involve exploring its potential biological activities and optimizing its synthesis .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4O/c1-8-11(12)9(2)16(14-8)7-10(17)13-5-6-15(3)4/h5-7H2,1-4H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXCPPJBCSOYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCN(C)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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